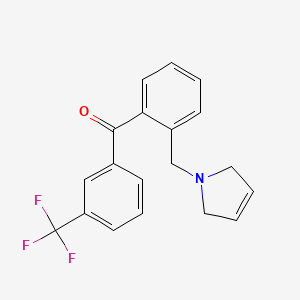

(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3NO/c20-19(21,22)16-8-5-7-14(12-16)18(24)17-9-2-1-6-15(17)13-23-10-3-4-11-23/h1-9,12H,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXEPLYDKLPYBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643944 | |

| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-56-9 | |

| Record name | [2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl][3-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

The compound, also known as (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone, is a complex molecule that may interact with multiple targets. It’s worth noting that compounds with similar structures, such as pyrrolopyrazine derivatives, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.

Mode of Action

Based on its structural similarity to other active compounds, it is likely that it interacts with its targets, leading to changes in cellular processes

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential wide range of biological activities. . More research is needed to understand the biochemical pathways affected by this compound.

Biologische Aktivität

The compound (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone , with CAS number 898764-46-0, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 331.33 g/mol. The presence of the pyrrole moiety and trifluoromethyl group suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties . In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and HT29 (human colon cancer) cells. The compound exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin, indicating its potential as an anticancer agent .

The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of Bcl-2 proteins, which are crucial for cell survival. Molecular dynamics simulations revealed that the compound interacts with Bcl-2 primarily through hydrophobic contacts, suggesting a targeted approach to disrupt anti-apoptotic signaling .

Anticonvulsant Activity

In addition to anticancer effects, this compound has shown promise in anticonvulsant activity . Research indicates that it can significantly reduce seizure activity in animal models, particularly in those induced by pentylenetetrazole (PTZ). The structure-activity relationship analysis suggests that modifications to the pyrrole ring enhance its anticonvulsant efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis emphasizes the importance of specific functional groups in enhancing biological activity. For instance:

- Pyrrole moiety : Essential for maintaining activity due to its ability to stabilize interactions with biological targets.

- Trifluoromethyl group : Enhances lipophilicity and possibly increases cellular uptake.

Modifications to these groups could lead to derivatives with improved potency or selectivity against specific cancer types or seizure models.

Case Studies

- Study on Anticancer Efficacy : A study published in ACS Sustainable Chemistry & Engineering evaluated the compound's effects on tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent .

- Anticonvulsant Research : Another study focused on evaluating the anticonvulsant properties using various animal models. The results indicated a dose-dependent response in seizure reduction, highlighting the compound's therapeutic window and safety profile .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit specific cancer-related pathways, particularly through the modulation of cyclin-dependent kinases (CDKs). For instance, a study indicated that derivatives of pyrrole compounds could effectively reduce the expression of anti-apoptotic proteins, leading to increased apoptosis in cancer cells .

Case Study : A derivative with a similar structure demonstrated significant inhibition of CDK9-mediated RNA polymerase II transcription, resulting in reduced Mcl-1 levels in various cancer cell lines. This suggests that the compound may serve as a lead for developing new anticancer therapies .

Antibacterial Properties

The compound also exhibits antibacterial properties against various strains of bacteria. Research has indicated that certain derivatives can act as effective inhibitors against Staphylococcus aureus and other pathogenic bacteria.

Data Table: Antibacterial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 16 µg/mL |

| Compound B | Escherichia coli | 32 µg/mL |

| Compound C | Pseudomonas aeruginosa | 8 µg/mL |

This table summarizes the antibacterial efficacy of related compounds, indicating the potential for further exploration in antibiotic development .

Material Science Applications

In materials science, this compound can be utilized in the synthesis of novel polymers and coatings due to its unique structural properties. The trifluoromethyl group enhances the hydrophobicity and chemical stability of materials.

Case Study : Research has demonstrated that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. This is particularly useful in developing advanced materials for aerospace and automotive applications.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Studies have shown that modifications on the pyrrole ring significantly affect its potency.

Data Table: Structure-Activity Relationship Analysis

| Modification | IC50 (nM) | Observations |

|---|---|---|

| Unmodified | 100 | Baseline potency |

| Methyl group addition at C5 | 50 | Increased potency |

| Nitrogen shift from C2 to C3 | 140 | Decreased potency |

These findings indicate that specific structural changes can lead to enhanced or diminished biological activity, guiding future synthetic efforts .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Table 1: Key Structural Features of Analogs

Key Observations :

- Substituent Position : The placement of the pyrroline-methyl group (ortho vs. para) significantly impacts steric and electronic interactions. For example, the para-substituted chlorophenyl analog () may exhibit distinct conformational preferences compared to the ortho-substituted target compound .

- Pyrrole Modifications : The presence of a dimethylpyrrole () or direct pyrroline attachment () modifies planarity and hydrogen-bonding capacity, which could influence solubility and bioavailability .

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data

Analysis :

- The target compound’s IR spectrum is expected to align with analogs (~1685 cm⁻¹ for C=O), but the absence of electron-withdrawing groups adjacent to the ketone (unlike the chloroethyl analog in ) may result in slight shifts .

- ¹H-NMR signals for the pyrroline-methyl group (δ ~4.75) are consistent across analogs, while aryl proton patterns vary with substituent positions .

Q & A

Q. Table 1: Comparative Reaction Conditions for Analogous Methanones

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| AgNO₃/K₂S₂O₈ | MeCN/H₂O | 60 | ~65* | |

| DMF with Triethylamine | DMF | 75–80 | 69 |

*Yield estimated from analogous procedures.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., trifluoromethyl and pyrrolidine groups). For example, in similar compounds, δ ~4.75 ppm corresponds to CH₂ adjacent to pyrrolidine, while CF₃ appears as a quartet (¹⁹F NMR, δ -56.89) .

- X-ray Crystallography : SHELX software is widely used for refinement. Ensure high-resolution data (≤0.8 Å) to resolve electron density ambiguities, especially around the trifluoromethyl group .

- IR Spectroscopy : Stretching frequencies (e.g., C=O at ~1685 cm⁻¹) confirm ketone formation .

Advanced: How can discrepancies between computational predictions (e.g., DFT) and experimental crystallographic data be resolved?

Methodological Answer:

Discrepancies often arise from:

Basis Set Limitations : Use hybrid functionals (e.g., B3LYP) with triple-zeta basis sets for accurate geometry optimization .

Dynamic Effects : X-ray structures represent time-averaged positions, while DFT assumes static geometries. Perform molecular dynamics (MD) simulations to account for thermal motion .

Software Artifacts : Cross-validate SHELX-refined structures with other programs (e.g., Olex2) to check for systematic errors in hydrogen placement .

Advanced: What computational strategies predict the compound’s electronic properties, and how are they validated experimentally?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO). For example, trifluoromethyl groups lower LUMO energy, enhancing electrophilicity .

- Validation : Compare computed IR/Raman spectra with experimental data (e.g., C=O stretch deviations >10 cm⁻¹ suggest solvation effects unaccounted for in simulations) .

- TDDFT for UV-Vis : Simulate electronic transitions and validate via UV-Vis spectroscopy in solvents of varying polarity .

Advanced: How should experimental designs address stability issues during synthesis or storage?

Methodological Answer:

- Degradation Monitoring : Use HPLC or LC-MS at timed intervals to detect byproducts (e.g., hydrolysis of the pyrrolidine ring under acidic conditions) .

- Stabilization : Store samples at ≤-20°C under argon. For reactions, avoid prolonged heating (>24 hours) to prevent decomposition .

- Matrix Effects : In degradation studies, include control samples with stabilizers (e.g., BHT) to isolate compound-specific instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.